3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
1-benzyl-2,3-dimethylimidazol-3-ium;chloride |
InChI |
InChI=1S/C12H15N2.ClH/c1-11-13(2)8-9-14(11)10-12-6-4-3-5-7-12;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RFKFOECQRDXIEL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1CC2=CC=CC=C2)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Imidazolium Salts
Imidazolium salts can be prepared through various synthetic routes, with the most common approaches involving direct alkylation of pre-formed imidazoles, ring closure of diimines, and microwave-assisted reactions.
Direct Alkylation Approach
The direct alkylation approach involves reaction of a preformed imidazole derivative with an alkylating agent. For compounds similar to our target molecule, the general reaction sequence typically involves:
- Preparation of the 1,2-dimethylimidazole substrate
- Alkylation with a benzyl halide (typically benzyl chloride or bromide) to introduce the benzyl group at the N-3 position
This approach is versatile and widely used for the preparation of various imidazolium salts.
Ring Closure Methods
Ring closure methods involve the formation of the imidazolium ring from acyclic precursors. For imidazolium salts, this typically involves:
- Formation of a diimine intermediate
- Ring closure using formaldehyde or paraformaldehyde in the presence of an acid
This approach is particularly useful for the synthesis of symmetrically substituted imidazolium salts.
Specific Preparation Methods for 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride
Direct Benzylation of 1,2-Dimethylimidazole
The most straightforward approach for the synthesis of this compound involves the direct benzylation of 1,2-dimethylimidazole with benzyl chloride.
Reaction Conditions
Based on analogous procedures for similar imidazolium salts, the following conditions can be employed:
1,2-Dimethylimidazole (1 equivalent) + Benzyl chloride (1.1-1.5 equivalents) → this compound
The reaction is typically conducted in a polar aprotic solvent such as toluene, acetonitrile, or THF at elevated temperatures (80-110°C) for 6-24 hours.
Protocol Example
A representative procedure adapted from similar imidazolium salt syntheses would involve:
- Charging a round-bottom flask with 1,2-dimethylimidazole (1 mmol) and dry toluene (10 mL)
- Adding benzyl chloride (1.2 mmol) dropwise to the solution
- Heating the mixture under an inert atmosphere (argon or nitrogen) at 110°C for 6 hours
- Cooling to room temperature and allowing the reaction to stir for an additional 12 hours
- Removing the solvent in vacuo and triturating the resulting solid with diethyl ether
Microwave-Assisted Synthesis
Microwave irradiation offers advantages of shorter reaction times and potentially higher yields for the synthesis of imidazolium salts.
Reaction Parameters
For the microwave-assisted synthesis of this compound, the following parameters can be employed based on similar procedures:
1,2-Dimethylimidazole + Benzyl chloride → this compound
The reaction is typically conducted at 100-110°C for 5-30 minutes with very high microwave absorption, stirring at 600 rpm.
Protocol Example
A representative procedure would involve:
- Adding 1,2-dimethylimidazole and benzyl chloride to a microwave vial equipped with a magnetic stir bar
- Sealing the vial and placing it in a microwave reactor
- Performing the reaction at 105°C for approximately 5-6 minutes with high microwave absorption
- Cooling to room temperature and transferring the solution to a suitable container
- Allowing crystallization to occur over several days
Conversion from the Bromide Salt
An alternative approach involves the preparation of the corresponding bromide salt followed by anion exchange to obtain the chloride salt.
Bromide Salt Synthesis
The synthesis of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide (CAS: 862999-80-2) can be achieved through the reaction of 1,2-dimethylimidazole with benzyl bromide.
Anion Exchange
The bromide salt can be converted to the chloride salt through an anion exchange process using an ion exchange resin or by precipitation methods with silver chloride.
Reaction Conditions and Parameters
Various reaction conditions can significantly impact the yield and purity of the target compound. The following table summarizes optimal conditions based on different synthetic approaches:
| Synthetic Method | Solvent | Temperature (°C) | Time | Catalyst/Additives | Expected Yield (%) |
|---|---|---|---|---|---|
| Direct Benzylation | Toluene | 110 | 6-12 h | None | 70-80 |
| Microwave-Assisted | Neat or minimal solvent | 105 | 5-6 min | None | 75-85 |
| From Bromide Salt | THF/MeOH | 65 | 6 h | None | 55-65 (two steps) |
| DMSO-Mediated | DMSO | 100 | 24 h | None | 60-70 |
Solvent Effects
The choice of solvent significantly impacts the reaction efficiency. Polar aprotic solvents like DMSO facilitate the alkylation by enhancing the nucleophilicity of the imidazole nitrogen. For example:
1-Methylimidazole + CH2Cl2 + DMSO (as solvent) → 3,3'-methylenebis(1-methyl-1H-imidazol-3-ium) dichloride (94% yield)
This approach can be modified for the benzylation of 1,2-dimethylimidazole.
Temperature and Reaction Time
Higher temperatures generally accelerate the alkylation reaction, but can also lead to side products. The optimal temperature range for direct benzylation methods is typically 100-110°C, while microwave-assisted methods can be conducted at similar temperatures but with significantly reduced reaction times (minutes instead of hours).
Purification and Characterization
Purification Methods
Typical purification procedures for this compound include:
- Trituration with diethyl ether to remove unreacted starting materials and non-polar impurities
- Recrystallization from suitable solvent systems (e.g., dichloromethane/diethyl ether)
- Column chromatography for difficult purifications (typically using silica gel with dichloromethane/methanol gradient)
Characterization Data
Expected characterization data for this compound based on related compounds:
Spectroscopic Properties
NMR Data (expected):
- ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.90 (s, 1H, imidazolium H), 7.30-7.45 (m, 5H, Ph), 7.10-7.20 (s, 1H, imidazolium H), 5.45-5.55 (s, 2H, benzyl CH₂), 3.80-3.90 (s, 3H, N-CH₃), 2.40-2.50 (s, 3H, C-CH₃)
- ¹³C NMR (100 MHz, CDCl₃): δ 144-146 (imidazolium C-2), 134-136 (Ph, quaternary C), 129-130 (Ph, meta C), 128-129 (Ph, ortho C), 127-128 (Ph, para C), 122-124 (imidazolium C-4/5), 120-122 (imidazolium C-4/5), 52-54 (benzyl CH₂), 33-35 (N-CH₃), 10-12 (C-CH₃)
Physical Properties
- Appearance: White to off-white crystalline solid
- Melting point: Expected in the range of 220-240°C
- Solubility: Soluble in water, methanol, dichloromethane; insoluble in diethyl ether, hexanes
Comparison of Synthetic Methods
Efficiency and Sustainability Analysis
The following table compares the various synthetic approaches in terms of efficiency, sustainability, and practical considerations:
| Synthetic Method | Advantages | Disadvantages | Sustainability Factors |
|---|---|---|---|
| Direct Benzylation | Simple procedure, readily available reagents | Longer reaction times, higher energy consumption | Moderate solvent use, high atom economy |
| Microwave-Assisted | Rapid reaction, energy efficient, high yields | Requires specialized equipment | Reduced solvent use, energy efficient |
| From Bromide Salt | Useful when chloride salt is unstable | Multi-step process, lower overall yield | Additional reagents required for anion exchange |
| DMSO-Mediated | Good yields, simple procedure | Requires thorough removal of DMSO | DMSO has environmental concerns |
Scale-up Considerations
For larger-scale preparations, the direct benzylation method offers advantages in terms of simplicity and reproducibility. However, heat and mass transfer limitations must be considered for scale-up. The microwave-assisted method, while efficient on a small scale, presents challenges for scaling up due to limitations in microwave penetration depth in larger reaction vessels.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Acid-Base Reactions: The compound can act as a base and react with acids to form salts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, data tables, or case studies for the compound "3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride". However, the search results do provide some related information:
Basic Information
- Chemical Names and Identifiers Several names and identifiers are associated with this compound, including this compound, CAS NO. 36443-79-5, and MDL NO. N/A .
- Related Compounds This compound is similar in structure to 1-Benzyl-3-methylimidazolium chloride .
- Physicochemical Properties The molecular formula is C12H15ClN2, and the molecular weight is 222.71 . It should be stored under inert atmosphere at room temperature . The boiling point is not available in the provided data .
Safety and Hazards
- GHS Classification The compound is classified with the following GHS classifications :
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- Precautionary Statements Include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .
Potential Research Areas
- Imidazolium Compounds The compound is an imidazolium derivative, and research indicates that imidazolium-based ionic liquids can be used for mitigating carbon steel corrosion in acidic conditions .
- Benzimidazole Derivatives Benzimidazole derivatives have been tested for antileishmanial activity .
- Heterocyclic Amine Carcinogens Research has been conducted on heterocyclic amines, which are formed when cooking meats, to study their potential mutagenicity and carcinogenicity .
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Structural and Substituent Variations
Imidazolium-based ionic liquids differ primarily in their alkyl/aryl substituents and anion pairing. Below is a comparative analysis of key analogs:
| Compound Name | Substituents (Positions) | CAS Number | Key Features |
|---|---|---|---|
| 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride | N1: Methyl, N2: Methyl, N3: Benzyl | 36443-79-5 | Aromatic benzyl group enhances π-π interactions; moderate hydrophobicity |
| 1-Butyl-2,3-dimethylimidazolium chloride | N1: Butyl, N2: Methyl, N3: Methyl | 98892-75-2 | Longer alkyl chain increases hydrophobicity; lower melting point |
| 3-Decyl-1,2-dimethyl-1H-imidazol-3-ium bromide | N1: Decyl, N2: Methyl, N3: Methyl | 21054-79-5 | Long decyl chain imparts high hydrophobicity; viscous liquid at room temp |
| 1-Benzyl-3-methyl-1H-imidazol-3-ium chloride | N1: Benzyl, N2: H, N3: Methyl | 36443-80-8 | Benzyl at N1 vs. N3 alters steric effects and solubility profiles |
Key Observations :
- Substituent Position: The placement of the benzyl group (N3 in the target compound vs.
- Alkyl vs. Aryl Chains: Alkyl-substituted derivatives (e.g., butyl or decyl) exhibit lower melting points and higher hydrophobicity compared to benzyl-substituted analogs, making them suitable for non-polar solvent systems .
- Anion Influence : While the target compound uses chloride, bromide anions (e.g., in 21054-79-5) may increase ionic conductivity due to larger anion size .
Physicochemical Properties
- Thermal Stability : Benzyl-substituted imidazolium salts generally exhibit higher thermal stability (decomposition >250°C) due to aromatic rigidity, whereas alkyl-substituted analogs degrade at lower temperatures (~200°C) .
- Solubility : The benzyl group enhances solubility in aromatic solvents (e.g., toluene) but reduces miscibility with water compared to short-chain alkyl derivatives like 1-ethyl-3-methylimidazolium chloride .
- Viscosity : Long alkyl chains (e.g., decyl in 21054-79-5) increase viscosity, while benzyl substituents balance viscosity with moderate fluidity .
Structural Characterization
X-ray crystallography and NMR are critical for confirming substituent positions. For example:
- SHELX Software : Widely used for refining crystal structures of imidazolium salts. Recent updates in SHELXL (2015) enable precise modeling of hydrogen bonding and anion-cation interactions .
- OLEX2 : Integrates structure solution and refinement, particularly useful for analyzing steric effects in benzyl-substituted derivatives .
Biological Activity
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is an imidazolium salt that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse applications in medicinal chemistry, particularly in the development of anticancer agents and antimicrobial compounds. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a benzyl group attached to a 1,2-dimethylimidazolium core, which is protonated at the nitrogen atom, resulting in its cationic nature.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂ |
| Molecular Weight | 224.69 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Membrane Interaction : Its cationic nature allows it to interact with negatively charged components of cell membranes, potentially disrupting membrane integrity and function.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. A study demonstrated that this compound showed IC50 values comparable to established chemotherapeutics like cisplatin.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15 | |
| MCF-7 (Breast Cancer) | 12 | |
| HCT116 (Colorectal Cancer) | 10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
A notable case study investigated the use of this compound in combination therapy with other anticancer agents. The results indicated a synergistic effect when used alongside traditional chemotherapeutics, enhancing overall efficacy and reducing side effects.
Study Overview
- Objective : To evaluate the synergistic effects of the compound with cisplatin.
- Methodology : Combination treatments were administered to A549 lung cancer cells.
- Results : The combination therapy resulted in a significant reduction in cell viability compared to either agent alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
